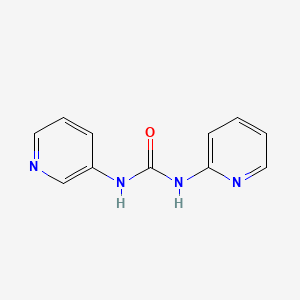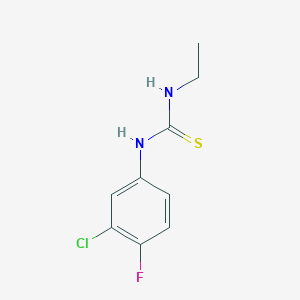![molecular formula C13H12N2O2S B5820172 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)
2-{2-[(4-nitrophenyl)thio]ethyl}pyridine
説明
2-{2-[(4-nitrophenyl)thio]ethyl}pyridine is a chemical compound with a molecular formula of C13H11N2O2S. It is also known as NPEP, and its chemical structure consists of a pyridine ring attached to a thioether group and a nitrophenyl group. This chemical compound has gained significant attention in scientific research, and
作用機序
The mechanism of action of 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by disrupting the redox balance and inducing oxidative stress. It can also selectively bind to thiols in biological systems, making it a useful tool for detecting thiols in cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine can induce cell death in cancer cells by disrupting the redox balance and inducing oxidative stress. It can also selectively bind to thiols in biological systems, making it a useful tool for detecting thiols in cells and tissues. However, the biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its potential applications.
実験室実験の利点と制限
One advantage of using 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine in lab experiments is its selectivity for thiols. This compound can selectively bind to thiols and emit fluorescence, making it a useful tool for detecting thiols in cells and tissues. However, one limitation is its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine. One area of research is its potential applications as an anti-cancer agent. More studies are needed to fully understand its mechanism of action and its potential for inducing cell death in cancer cells.
Another area of research is its use as a fluorescent probe for detecting thiols in biological systems. More studies are needed to optimize its selectivity and sensitivity for thiols and to explore its potential applications in live-cell imaging.
Overall, 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine is a promising compound with potential applications in scientific research. Its selectivity for thiols and potential as an anti-cancer agent make it an exciting area of research for future studies.
合成法
The synthesis of 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine involves the reaction of 2-bromoethyl pyridine with 4-nitrobenzenethiol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography. The yield of this synthesis method is typically around 60-70%.
科学的研究の応用
2-{2-[(4-nitrophenyl)thio]ethyl}pyridine has been extensively studied for its potential applications in scientific research. One of the primary research areas is its use as a fluorescent probe for detecting thiols in biological systems. This compound can selectively bind to thiols and emit fluorescence, making it a useful tool for detecting thiols in cells and tissues.
Another area of research is the use of 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine as a potential anti-cancer agent. Studies have shown that this compound can induce cell death in cancer cells by disrupting the redox balance and inducing oxidative stress.
特性
IUPAC Name |
2-[2-(4-nitrophenyl)sulfanylethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-15(17)12-4-6-13(7-5-12)18-10-8-11-3-1-2-9-14-11/h1-7,9H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILMBHWFNQLEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319963 | |
| Record name | 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
293762-82-0 | |
| Record name | 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)


![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

